H-Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr-OH
CAS No.:
Cat. No.: VC16606730
Molecular Formula: C97H168N28O28S2
Molecular Weight: 2238.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C97H168N28O28S2 |
---|---|
Molecular Weight | 2238.7 g/mol |
IUPAC Name | (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[2-[[(2S,3R)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C97H168N28O28S2/c1-15-51(8)74(123-91(148)73(50(6)7)122-89(146)69-27-22-40-125(69)94(151)53(10)109-90(147)72(49(4)5)121-86(143)60(24-17-19-37-99)112-88(145)68(47-127)119-87(144)66(43-48(2)3)117-82(139)62(26-21-39-106-97(103)104)111-78(135)58(100)46-126)92(149)116-59(23-16-18-36-98)80(137)108-52(9)77(134)110-61(25-20-38-105-96(101)102)81(138)114-65(35-42-155-14)85(142)115-64(34-41-154-13)84(141)113-63(32-33-71(132)133)83(140)118-67(44-56-28-30-57(130)31-29-56)79(136)107-45-70(131)120-75(54(11)128)93(150)124-76(55(12)129)95(152)153/h28-31,48-55,58-69,72-76,126-130H,15-27,32-47,98-100H2,1-14H3,(H,107,136)(H,108,137)(H,109,147)(H,110,134)(H,111,135)(H,112,145)(H,113,141)(H,114,138)(H,115,142)(H,116,149)(H,117,139)(H,118,140)(H,119,144)(H,120,131)(H,121,143)(H,122,146)(H,123,148)(H,124,150)(H,132,133)(H,152,153)(H4,101,102,105)(H4,103,104,106)/t51-,52-,53-,54+,55+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,72-,73-,74-,75-,76-/m0/s1 |
Standard InChI Key | ZYTDAUMVRZWQAV-QIWUVYCYSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)N |
Canonical SMILES | CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)N |
Introduction
Structural Characteristics and Physicochemical Properties
Primary Sequence and Molecular Composition
The p524 peptide comprises 20 amino acids with the linear sequence H-Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr-OH . Its molecular formula is C₉₇H₁₆₈N₂₈O₂₈S₂, yielding a molecular weight of 2,238.66 g/mol . The presence of two sulfur atoms in methionine residues contributes to potential post-translational modifications, while the arginine and lysine residues confer a net positive charge under physiological conditions, influencing its solubility and interaction with MHC molecules .
Table 1: Physicochemical Properties of p524
Property | Value |
---|---|
Sequence Length | 20 amino acids |
Molecular Formula | C₉₇H₁₆₈N₂₈O₂₈S₂ |
Molecular Weight | 2,238.66 g/mol |
Isoelectric Point (pI) | ~9.5 (predicted) |
Solubility | Water-soluble (lyophilized) |
Purity (HPLC) | ≥95.33% |
Secondary and Tertiary Structural Features
While crystallographic data for p524 remain limited, homology modeling based on GAD65 (PDB ID: 1ES0) suggests that residues 524–543 adopt a flexible loop conformation proximal to the enzyme’s catalytic domain . This structural flexibility may facilitate MHC class II binding, as evidenced by the peptide’s ability to form stable complexes with I-Ag7, the MHC II variant prevalent in NOD mice . Proline at position 8 introduces a kink that may stabilize interactions with T cell receptors (TCRs) .
Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS)
p524 is synthesized via Fmoc-based SPPS, a method ensuring high fidelity for sequences containing multiple arginine and lysine residues . Post-synthesis, reverse-phase HPLC achieves ≥95.33% purity, with trifluoroacetic acid (TFA) as the counterion during purification . Residual TFA concentrations are minimized to avoid artifacts in cellular assays, as TFA can trifluoroacetylate proteins and influence glycine receptor activity at nanomolar levels .
Immunological Role in Autoimmune Diabetes
Antigen Presentation and T Cell Activation
p524 binds I-Ag7 with moderate affinity (KD ≈ 10⁻⁶ M), forming a complex recognized by diabetogenic CD4+ T cells . In NOD mice, thymic selection permits escape of p524-reactive T cells, which infiltrate pancreatic islets and drive β-cell destruction . Adoptive transfer studies demonstrate that p524 immunization accelerates diabetes onset in NOD mice, highlighting its pathogenicity .
Tetramer-Based Detection of Autoreactive T Cells
I-Ag7/p524 tetramers enable direct quantification of antigen-specific T cells in lymphoid organs and islets . Staining with these tetramers reveals that p524-reactive cells constitute ~0.1–0.5% of CD4+ T cells in immunized NOD mice, a frequency 10-fold higher than in non-diabetic strains . Co-staining with anti-TCR antibodies (e.g., H57) enhances detection sensitivity, confirming clonal expansion during disease progression .
Table 2: Key Findings from Tetramer Studies
Parameter | Observation |
---|---|
Tetramer+ CD4+ T cells | 0.1–0.5% in NOD mice |
TCR Affinity | Low (EC₅₀ ≈ 10 μM) |
CD4 Upregulation | 2–3 fold post-stimulation |
Cross-reactivity | None with p206 peptide |
Mechanistic Insights into β-Cell Destruction
T Cell Effector Functions
p524-specific T cells secrete IFN-γ and IL-2 upon antigen encounter, polarizing toward a Th1 phenotype that exacerbates insulitis . Despite their low TCR affinity, these cells achieve activation via avidity effects from prolonged MHC-peptide interactions .
Role in Bystander Activation
Islet-infiltrating p524-reactive T cells recruit macrophages and dendritic cells via CCL3 and CCL4 chemokines, amplifying local inflammation . This bystander effect contributes to the spread of autoimmunity to other β-cell antigens, such as insulin and IA-2 .
Therapeutic Implications and Future Directions
Tolerance Induction Strategies
Oral administration of GAD65 peptides, including p524, via engineered Lactococcus lactis vectors, has shown promise in NOD mice by expanding regulatory T cells (Tregs) and preserving β-cell mass . Combining p524 with low-dose anti-CD3 therapy synergistically restores normoglycemia, even in mice with severe hyperglycemia .
Challenges in Clinical Translation
Human trials using GAD65 peptides have yielded mixed results, attributed to differences in MHC polymorphism and thymic selection mechanisms . Structural optimization of p524 to enhance MHC-II binding in HLA-DQ8/DR4 individuals (common in T1D patients) is an active area of research .
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